molecular formula C11H14N2S B1465950 2-(Benzo[d]thiazol-2-yl)butan-1-amine CAS No. 1492621-16-5

2-(Benzo[d]thiazol-2-yl)butan-1-amine

Cat. No.: B1465950
CAS No.: 1492621-16-5
M. Wt: 206.31 g/mol
InChI Key: CRLBLEQLNIVPKG-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)butan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Biochemical Analysis

Biochemical Properties

2-(Benzo[d]thiazol-2-yl)butan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of this compound with these biomolecules often involve binding to active sites, leading to inhibition or activation of enzymatic functions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby modulating the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can exhibit varying degrees of stability, which can affect their efficacy and potency in biochemical assays . Long-term exposure to this compound may lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have demonstrated that benzothiazole derivatives can have a dose-dependent impact on various physiological parameters, including enzyme activity, gene expression, and cellular metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, leading to changes in overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .

Chemical Reactions Analysis

2-(Benzo[d]thiazol-2-yl)butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine . Major products formed from these reactions include different benzothiazole derivatives, which can be further modified to enhance their biological activities .

Scientific Research Applications

Comparison with Similar Compounds

2-(Benzo[d]thiazol-2-yl)butan-1-amine can be compared with other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole. While all these compounds share a common benzothiazole core, their unique substituents confer different biological activities and properties. For example, 2-aminobenzothiazole is known for its antimicrobial properties, whereas 2-mercaptobenzothiazole is widely used as a vulcanization accelerator in the rubber industry . The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular pathways involved in inflammation and cancer .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLBLEQLNIVPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzo[d]thiazol-2-yl)butan-1-amine
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